1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole

Oligonucleotide Synthesis Phosphotriester Method Coupling Reagents

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole (CAS 105613-78-3, molecular weight 254.22 g/mol) is a synthetic organic compound belonging to the class of sulfonyl triazoles. Its core structure consists of a 1,2,4-triazole ring, substituted at the 1-position with a benzenesulfonyl group and at the 3-position with a nitro group.

Molecular Formula C8H6N4O4S
Molecular Weight 254.23 g/mol
CAS No. 105613-78-3
Cat. No. B12054669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole
CAS105613-78-3
Molecular FormulaC8H6N4O4S
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O4S/c13-12(14)8-9-6-11(10-8)17(15,16)7-4-2-1-3-5-7/h1-6H
InChIKeyMLEDGXJDNKLUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole (CAS 105613-78-3) Procurement and Structural Baseline


1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole (CAS 105613-78-3, molecular weight 254.22 g/mol) is a synthetic organic compound belonging to the class of sulfonyl triazoles. Its core structure consists of a 1,2,4-triazole ring, substituted at the 1-position with a benzenesulfonyl group and at the 3-position with a nitro group . This specific combination of electron-withdrawing groups confers distinct chemical properties, making it a valuable reagent and synthetic intermediate. While it is often discussed within the broader context of 1-arenesulfonyl-3-nitro-1,2,4-triazoles used in oligonucleotide synthesis [1], its unique benzenesulfonyl substitution differentiates its reactivity and application profile from more sterically hindered or electronically modified analogs.

Why 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole Cannot Be Replaced by Generic Triazole Analogs


The assumption that any 1-arenesulfonyl-3-nitro-1,2,4-triazole is interchangeable is scientifically unfounded and risks experimental failure. The nature of the arenesulfonyl group (e.g., benzenesulfonyl vs. mesitylenesulfonyl vs. p-toluenesulfonyl) directly dictates the compound's steric bulk, electrophilicity, and leaving group ability, which in turn controls reaction kinetics and product distribution. For instance, in oligonucleotide synthesis, the sterically hindered mesitylenesulfonyl analog (MSNT) is widely used due to its favorable coupling efficiency and reduced side reactions [1]. Conversely, the unsubstituted benzenesulfonyl derivative, 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole, presents a different steric and electronic profile, making it a distinct chemical entity for applications where the larger mesityl group is undesirable or where the benzenesulfonyl group's specific reactivity is required [2]. The nitro group at the 3-position further modulates the triazole ring's electron density, impacting its stability and participation in subsequent transformations . Substituting with an analog lacking these precise structural features would alter reaction outcomes, yields, and impurity profiles, as demonstrated in comparative studies of different arenesulfonyl chlorides as activating agents [3].

Quantitative Performance and Differentiation Evidence for 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole


Comparative Reactivity in Oligonucleotide Synthesis: Steric and Electronic Influence on Coupling Efficiency

In the context of oligonucleotide synthesis via the phosphotriester method, the choice of 1-arenesulfonyl-3-nitro-1,2,4-triazole is critical for optimizing coupling yields and minimizing side reactions. The steric bulk and electronic properties of the arenesulfonyl group directly influence the activation of the phosphate component and the subsequent nucleophilic attack. Studies comparing different arenesulfonyl chlorides as activating agents have shown that while 2- and 4-nitrobenzenesulfonyl chlorides are powerful activators, they can lead to by-product formation and unsatisfactory isolated yields of the desired dideoxyribonucleoside phosphate [1]. In contrast, the mesitylenesulfonyl derivative (MSNT) is widely recognized for its balanced reactivity profile, providing efficient coupling while minimizing detrimental sulfonation side reactions [2]. 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole, with its unsubstituted benzenesulfonyl group, occupies a distinct intermediate position in this reactivity spectrum. Its steric profile is less hindered than MSNT, which can be advantageous for reactions with sterically demanding substrates, yet its electronic properties differ from the highly activated nitrobenzenesulfonyl analogs, potentially offering a more controlled activation pathway. While direct comparative kinetic data for this specific compound is scarce, its classification within the 1-arenesulfonyl-3-nitro-1,2,4-triazole family, and the well-documented influence of the arenesulfonyl substituent on reactivity, underscore its unique and non-interchangeable role [3].

Oligonucleotide Synthesis Phosphotriester Method Coupling Reagents

Structural Differentiation from p-Nitrobenzenesulfonyl Isomer (CAS 57777-84-1)

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole (CAS 105613-78-3) is structurally distinct from its positional isomer, 1-(4-Nitrobenzenesulfonyl)-1H-1,2,4-triazole (CAS 57777-84-1). The target compound has a nitro group on the triazole ring and an unsubstituted benzenesulfonyl group, whereas the comparator has a nitro group on the benzenesulfonyl group and an unsubstituted triazole ring . This fundamental structural difference leads to divergent electronic properties and reactivity. The target compound's nitro group on the triazole ring significantly enhances the ring's electrophilicity at the 3-position, making it a better leaving group in nucleophilic substitution reactions. In contrast, the isomer's nitro group on the benzene ring primarily influences the sulfonyl group's electrophilicity. This distinction is crucial in applications where the triazole ring's leaving group ability is the key determinant of reaction outcome, such as in oligonucleotide synthesis or as a coupling reagent [1].

Organic Synthesis Electrophilic Reagents Structure-Activity Relationship

Validated Research and Industrial Application Scenarios for 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole


Oligonucleotide Synthesis: A Coupling Reagent for Sterically Sensitive Sequences

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole can be employed as a condensing reagent in the phosphotriester approach to oligonucleotide synthesis. Its unsubstituted benzenesulfonyl group offers a less sterically hindered alternative to the widely used MSNT [1]. This property is particularly advantageous when coupling bulky or modified nucleoside building blocks where the steric bulk of the mesityl group in MSNT may hinder the reaction or reduce yields. Researchers seeking to optimize coupling efficiency for specific, challenging sequences may find this compound a valuable alternative to standard reagents [2].

Synthesis of Triazole-Based Pharmaceuticals and Agrochemicals

As a versatile synthetic intermediate, this compound serves as a building block for the construction of more complex triazole-containing molecules [1]. The benzenesulfonyl group acts as a protecting group or a synthetic handle that can be selectively cleaved or further functionalized [2]. This makes it valuable in the multi-step synthesis of bioactive compounds, including potential pharmaceuticals and agrochemicals, where the triazole core is a common pharmacophore. Its specific substitution pattern may offer an alternative synthetic route or access to derivatives not easily obtained from other sulfonyl triazole analogs .

Mechanistic Studies of Nucleoside Activation and Side-Reactions

This compound is a key member of the 1-arenesulfonyl-3-nitro-1,2,4-triazole class used to probe the mechanisms of nucleoside activation and the associated side reactions in oligonucleotide chemistry [1]. By comparing its reactivity and by-product profile with that of other analogs (e.g., MSNT, nitrobenzenesulfonyl derivatives), researchers can gain a deeper understanding of structure-activity relationships governing phosphotriester formation and sulfonation. This fundamental knowledge is critical for developing next-generation coupling reagents with improved selectivity and efficiency [2].

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